

# 3-[(4-Chlorophenyl)methoxy]pyridine CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name:	3-[(4-Chlorophenyl)methoxy]pyridine
CAS No.:	88166-61-4
Cat. No.:	B8618454

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## Executive Summary

**3-[(4-Chlorophenyl)methoxy]pyridine** (CAS 88166-61-4), also known as 3-(4-chlorobenzoyloxy)pyridine, is a critical heterocyclic ether intermediate used in medicinal chemistry.[1] It serves as a robust scaffold in the development of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its structural significance lies in the ether linkage between a lipophilic 4-chlorobenzyl moiety and a polar 3-pyridyl group, offering a balanced physicochemical profile (LogP ~3.[1]3) for optimizing drug-like properties.[1]

This guide provides a validated synthesis protocol, physicochemical characterization, and handling standards, designed for researchers requiring high-purity material for biological screening.[1]

## Chemical Identity & Physicochemical Properties

Table 1: Chemical Identification

Parameter	Detail
Chemical Name	3-[(4-Chlorophenyl)methoxy]pyridine
Common Synonyms	3-(4-Chlorobenzoyloxy)pyridine; Pyridine, 3-[(4-chlorophenyl)methoxy]-
CAS Number	88166-61-4
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO
Molecular Weight	219.67 g/mol
SMILES	<chem>Clc1ccc(COc2cccnc2)cc1</chem>
InChI Key	UGGPQMYQQNNLDF-UHFFFAOYSA-N

Table 2: Physicochemical Properties

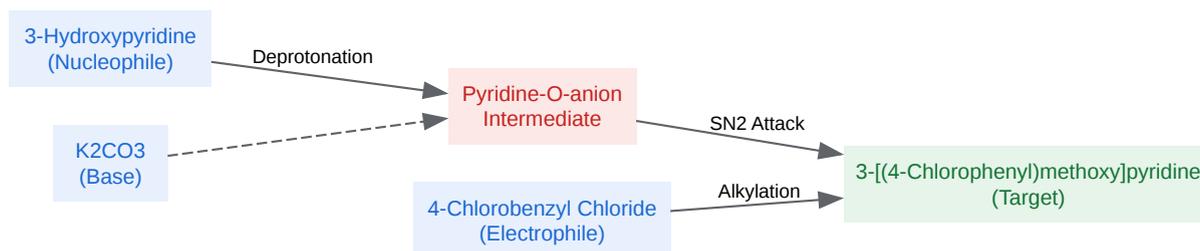
Property	Value / Observation
Appearance	Off-white to pale yellow solid or viscous oil (dependent on purity/crystallinity)
Boiling Point	~360°C (Predicted at 760 mmHg)
Solubility	Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate.[1] Insoluble in water.[1]
LogP	3.32 (Predicted)
pKa	~4.8 (Pyridine nitrogen)

## Synthesis & Manufacturing Protocol

Core Philosophy: The synthesis relies on a Williamson ether synthesis strategy.[1] While Mitsunobu conditions can be used, the base-mediated alkylation of 3-hydroxypyridine with 4-chlorobenzyl chloride is preferred for scalability and atom economy.[1] Potassium carbonate ( ) is selected as the base over sodium hydride (

) to minimize side reactions and allow for milder conditions in polar aprotic solvents like DMF or Acetonitrile.[1]

## Reaction Scheme Visualization



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Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxypyridine.

## Detailed Experimental Protocol

Reagents:

- 3-Hydroxypyridine (1.0 eq)[1][2]
- 4-Chlorobenzyl chloride (1.1 eq)[1]
- Potassium Carbonate (anhydrous, 2.0 eq)[1]
- Potassium Iodide (catalytic, 0.1 eq - accelerates the reaction via Finkelstein-like displacement)[1]
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (10 mmol) in anhydrous DMF (20 mL). Add Potassium Carbonate (20 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol-like hydroxyl group.

- Addition: Add 4-Chlorobenzyl chloride (11 mmol) and a catalytic amount of Potassium Iodide (1 mmol) to the suspension.
- Reaction: Heat the mixture to 60–80°C. Monitor the reaction via TLC (System: 50% Ethyl Acetate in Hexanes) or LC-MS. Reaction typically reaches completion within 4–6 hours.[1]
- Workup (Self-Validating Step):
  - Cool the mixture to room temperature.
  - Pour into ice-cold water (100 mL). The product typically precipitates or oils out.[1]
  - Extract with Ethyl Acetate (3 x 30 mL).[1]
  - Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.[1]
  - Dry over anhydrous  
, filter, and concentrate under reduced pressure.[1][3]
- Purification:
  - If the crude is solid, recrystallize from Ethanol/Hexane.[1]
  - If oil, purify via flash column chromatography (Silica gel, Gradient: 0-40% Ethyl Acetate in Hexanes).[1]

## Analytical Characterization

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

NMR (400 MHz,

) Expectations:

- Linker (

): A distinct singlet around

5.10 ppm (2H), characteristic of the benzylic methylene adjacent to oxygen.[1]

- Pyridine Ring:
  - H-2: Singlet/doublet around 8.3–8.4 ppm (deshielded by N and O).[1]
  - H-6: Doublet around 8.2 ppm.
  - H-4/H-5: Multiplets in the 7.2–7.4 ppm range.[1]
- Chlorophenyl Ring: Two doublets (AA'BB' system) centered around 7.3–7.4 ppm, indicating para-substitution.[1]

#### Mass Spectrometry (ESI):

- Observed Mass:  
(for ) and  
(for ).[1]
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of a single chlorine atom.[1]

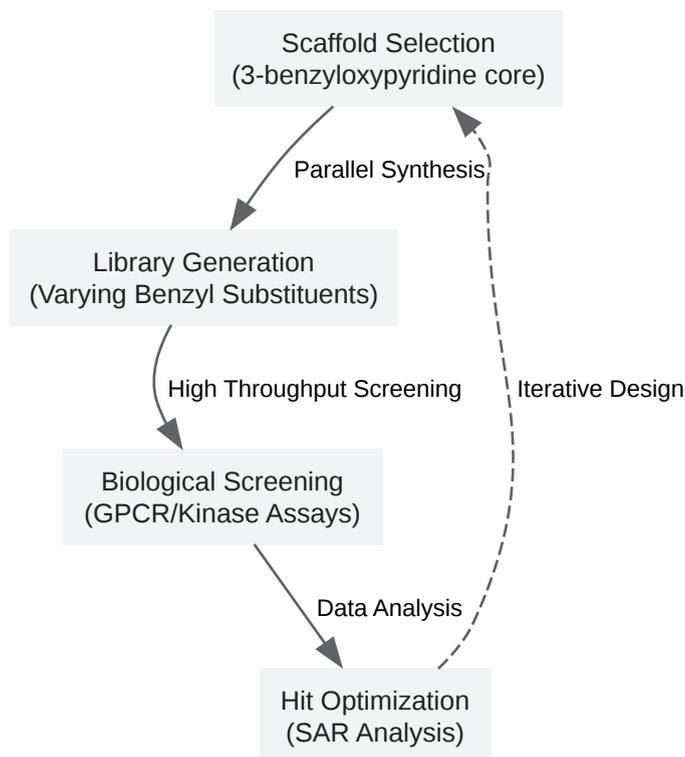
## Applications in Drug Discovery

This compound acts as a versatile building block. The 3-alkoxypyridine motif is a bioisostere for various aromatic systems found in:

- Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket.[1]

- Anti-inflammatory Agents: Similar scaffolds have been explored for PDE4 inhibition.[1]
- Neurotherapeutics: Used in the synthesis of ligands for cholinergic receptors.[1]

## Workflow for Research Integration



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Figure 2: Iterative drug discovery workflow utilizing the 3-alkoxy pyridine scaffold.

## Safety & Handling (MSDS Summary)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]

- Handling: Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and safety glasses.[1]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.

## References

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- To cite this document: BenchChem. [3-[(4-Chlorophenyl)methoxy]pyridine CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8618454#3-4-chlorophenyl-methoxy-pyridine-cas-number-lookup>]

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